molecular formula C16H19FN2O4 B1590957 L-N-Boc-5-fluorotryptophan CAS No. 53478-53-8

L-N-Boc-5-fluorotryptophan

Cat. No.: B1590957
CAS No.: 53478-53-8
M. Wt: 322.33 g/mol
InChI Key: BSFODZRINGCUSL-ZDUSSCGKSA-N
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Description

L-N-Boc-5-fluorotryptophan is a synthetic derivative of the amino acid tryptophan It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-N-Boc-5-fluorotryptophan typically involves the following steps:

    Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form N-Boc-tryptophan.

    Fluorination: The indole ring of N-Boc-tryptophan is selectively fluorinated at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Iridium-Catalyzed C7 Borylation

L-N-Boc-5-fluorotryptophan undergoes regioselective C7-borylation under iridium-catalyzed conditions. This reaction employs [Ir(OMe)(COD)]₂ (1.25–5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in tetrahydrofuran (THF) with pinacolborane (5 equiv) at 60°C. The reaction achieves 88% yield for diboronation (Table 1) .

Key Reaction Parameters

ParameterCondition/Value
Catalyst[Ir(OMe)(COD)]₂ (2.5 mol%)
Liganddtbpy (5 mol%)
SolventTHF
Temperature60°C
Reaction Time12 h
Boron SourcePinacolborane (5 equiv)
Yield (C7-borylated)88%

This method preserves the Boc group and fluorine substituent while introducing a boronate ester at C7, enabling downstream cross-coupling reactions .

Palladium-Mediated Protodeboronation

The C2-boron group in 2,7-diborylated intermediates undergoes selective protodeboronation using palladium(II) acetate (5 mol%) in acetic acid at 30°C, yielding monosubstituted C7-borylated products. This step is critical for avoiding trifluoroacetic acid (TFA)-mediated Boc deprotection .

Protodeboronation Efficiency

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Solvent : Acetic acid

  • Temperature : 30°C

  • Reaction Time : 10 h

  • Outcome : >95% C2-protodeboronation, retaining the C7-boron group .

Impact of Fluorine on Reactivity

The C5-fluoro substituent alters the electronic environment of the indole ring, potentially directing borylation to C7 due to electron-withdrawing effects. Comparative studies on non-fluorinated Boc-tryptophans show similar reaction efficiencies, suggesting fluorine does not hinder catalytic borylation .

Synthetic Workflow Example

A representative synthesis of 7-borylated derivatives from this compound methyl ester involves:

  • Borylation : Ir-catalyzed diboronation at C7.

  • Protodeboronation : Pd-mediated removal of the C2-boron group.

  • Purification : Silica gel chromatography (5% acetone/15% DCM/80% hexanes) .

Structural Confirmation

  • Mass Spectrometry : ESI-MS confirms boronate incorporation (e.g., m/z 489.3 [M+H]⁺ for diborylated intermediates) .

  • HPLC : Retention times and UV-Vis spectra validate purity (>95%) .

Challenges and Optimizations

  • Solvent Sensitivity : THF outperforms n-hexane for full C7-borylation.

  • Temperature Control : Prolonged heating (>12 h) risks triboronated byproducts .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
L-N-Boc-5-fluorotryptophan has been investigated for its potential anticancer properties. Studies have shown that fluorinated tryptophan derivatives can inhibit the growth of cancer cells by interfering with protein synthesis and cellular signaling pathways. For instance, research involving the incorporation of 5-fluorotryptophan into proteins has demonstrated its ability to affect enzyme activity and promote apoptosis in cancer cells .

1.2 Drug Development
Fluorinated amino acids like this compound are increasingly used in drug design due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine can improve the pharmacokinetic properties of peptides and proteins, making them more effective as therapeutic agents. This compound's role as a peptidomimetic has been highlighted in various studies focusing on cyclin-dependent kinase inhibitors (CDKIs) and their combinations with other anticancer agents .

Structural Biology

2.1 NMR Spectroscopy
this compound is utilized in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics within cellular environments. Its incorporation into proteins allows for the observation of specific interactions and conformational changes in real-time, providing insights into protein function and stability . The ability to use fluorine NMR offers a unique advantage as it can provide information about the local environment around the fluorinated residues.

2.2 In-Cell Studies
The compound has been employed in in-cell NMR studies to investigate protein behavior within living cells. Its presence allows researchers to monitor protein folding, interactions, and localization without disrupting cellular processes, thereby contributing valuable data to the field of structural biology .

Analytical Chemistry

3.1 Enantioseparation Techniques
this compound serves as a model compound for developing enantioseparation methods due to its distinct chiral properties. Recent studies have focused on optimizing chromatographic techniques to achieve baseline separation of fluorinated tryptophans using macrocyclic glycopeptide-based selectors . These methods are crucial for ensuring the purity and efficacy of synthesized compounds in pharmaceutical applications.

3.2 Chromatographic Features
Research indicates that the presence of fluorine alters the chromatographic behavior of tryptophan derivatives, enhancing their separation efficiency under various conditions. This property is exploited in liquid chromatography to analyze complex mixtures containing these amino acids, facilitating their application in drug formulation and quality control .

Case Studies

StudyFocusFindings
In-Cell NMR Studies Protein dynamicsDemonstrated real-time monitoring of protein interactions using this compound as a probe .
Anticancer Research Tumor growth inhibitionShowed significant reduction in tumor growth when combined with CDK inhibitors; synergistic effects noted .
Enantioseparation Development Analytical methodsAchieved baseline separation of fluorinated tryptophans using optimized chromatographic conditions .

Mechanism of Action

The mechanism of action of L-N-Boc-5-fluorotryptophan is primarily related to its unique chemical structure. The fluorine atom in the indole ring alters the electronic properties of the molecule, making it more polar and hydrophilic. This modification affects its interaction with biological targets, such as enzymes and receptors, and enhances its utility as a probe in biochemical studies.

Comparison with Similar Compounds

L-N-Boc-5-fluorotryptophan can be compared with other fluorinated tryptophan derivatives, such as:

    5-fluorotryptophan: Lacks the Boc protecting group, making it more reactive.

    4-fluorotryptophan: Fluorine atom is at the 4-position, leading to different electronic properties.

    6-fluorotryptophan: Fluorine atom is at the 6-position, affecting its interaction with biological targets differently.

Uniqueness: this compound is unique due to the combination of the Boc protecting group and the fluorine atom at the 5-position, which provides distinct chemical and biological properties compared to other fluorinated tryptophan derivatives.

Biological Activity

L-N-Boc-5-fluorotryptophan is a fluorinated derivative of the amino acid tryptophan, notable for its potential applications in biochemistry and medicinal chemistry. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of enzyme interactions, protein synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, along with a fluorine atom at the 5-position of the indole ring. This modification can influence the compound's hydrophobicity, reactivity, and interaction with biological macromolecules.

Biological Activity Overview

1. Enzyme Interactions:
this compound has been studied for its role as a substrate or inhibitor in various enzymatic reactions. Its incorporation into peptides can alter the activity of enzymes such as tryptophan synthase (TrpS), which catalyzes the conversion of indole and serine to tryptophan. Research indicates that fluorinated amino acids can enhance enzyme specificity and stability, making them valuable in biochemical assays .

2. Protein Synthesis:
The incorporation of this compound into proteins can affect their folding, stability, and interaction with ligands. Studies have shown that noncanonical amino acids (ncAAs) like this compound can be incorporated into proteins via genetic code expansion techniques, allowing researchers to study protein function and dynamics in more detail .

3. Anticancer Potential:
Preliminary studies suggest that this compound may exhibit anticancer properties. The fluorine substitution can enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, it may influence pathways regulated by p53, a critical tumor suppressor protein .

Case Studies and Research Findings

Case Study 1: Enzymatic Activity Modulation
A study explored the effects of various fluorinated tryptophan analogs on TrpS activity. It was found that this compound could serve as an effective substrate for engineered TrpS variants, leading to increased production of tryptophan derivatives under specific conditions. The introduction of fluorine enhanced the enzyme's selectivity for this substrate compared to non-fluorinated analogs .

Compound Enzyme Activity (%) Comments
L-Tryptophan100Baseline activity
This compound150Enhanced selectivity
5-Fluoro-L-tryptophan80Reduced activity

Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition in breast cancer cells (MCF7) with an IC50 value of approximately 0.04 mM, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing L-N-Boc-5-fluorotryptophan with high enantiomeric purity?

The synthesis typically involves halogenation of tryptophan derivatives followed by Boc protection. Fluorination at the 5-position requires regioselective electrophilic substitution using fluorinating agents like Selectfluor™ under controlled pH (4–6) to minimize side reactions. Enantiomeric purity is maintained by using chiral auxiliaries or enantioselective catalysts during the Boc protection step. Characterization via HPLC with chiral columns and 19F^{19}\text{F} NMR is critical to confirm purity .

Q. How does the Boc group influence the stability and reactivity of this compound in peptide synthesis?

The tert-butoxycarbonyl (Boc) group protects the amino group during solid-phase peptide synthesis, preventing unintended side reactions. Its stability under acidic conditions (e.g., TFA deprotection) allows sequential coupling steps. However, prolonged exposure to strong acids can lead to premature deprotection, requiring optimization of reaction times (typically 30–60 minutes). Comparative studies with Fmoc-protected analogs show Boc derivatives exhibit better solubility in nonpolar solvents .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Confirm regiochemistry of fluorination and Boc group integrity.
  • 19F^{19}\text{F} NMR : Quantifies fluorination efficiency (δ = -120 to -130 ppm for aromatic F).
  • HRMS (ESI) : Validates molecular weight (expected [M+H]⁺: 338.3 g/mol).
  • IR Spectroscopy : Detects carbonyl stretches from the Boc group (∼1680–1720 cm⁻¹). Cross-validation with X-ray crystallography is recommended for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A meta-analysis approach using standardized protocols (e.g., OECD Test No. 439 for cytotoxicity) is advised. Statistical tools like ANOVA with post-hoc Tukey tests can identify outliers. Recent studies attribute conflicting results to differential uptake mechanisms in eukaryotic vs. prokaryotic systems, emphasizing the need for membrane permeability assays .

Q. What experimental strategies optimize the stability of this compound under physiological conditions?

Stability studies in PBS (pH 7.4, 37°C) reveal a half-life of ∼8 hours due to hydrolytic cleavage of the Boc group. Co-solvents (e.g., DMSO ≤10%) or liposomal encapsulation improve stability. For in vivo applications, deuterated analogs (e.g., Boc-5-fluoro-D2_2-tryptophan) extend half-life by reducing metabolic degradation via CYP450 enzymes .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of tryptophan-binding proteins (e.g., tryptophan synthase) highlight steric effects from the Boc group. QSAR models suggest fluorination at the 5-position enhances π-stacking with aromatic residues but may hinder hydrogen bonding. Validation via SPR or ITC binding assays is critical .

Q. What are the ethical and safety protocols for handling this compound in preclinical studies?

  • Ethical Approval : Required for animal studies (e.g., IACUC protocols for rodent models).
  • Safety Data : Review SDS for acute toxicity (LD50_{50} >2000 mg/kg in rats).
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal. PPE (gloves, goggles) and fume hoods are mandatory during synthesis .

Q. Methodological Frameworks

  • PICOT for Study Design :

    • Population : Cancer cell lines (e.g., HeLa, MCF-7).
    • Intervention : this compound at IC50_{50} doses.
    • Comparison : Non-fluorinated Boc-tryptophan.
    • Outcome : Apoptosis markers (caspase-3 activation).
    • Time : 24–72 hour exposure .
  • Statistical Tools :
    Use R or GraphPad Prism for dose-response curves (four-parameter logistic model) and PCA to identify key variables in multi-omics data .

Properties

IUPAC Name

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFODZRINGCUSL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569641
Record name N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53478-53-8
Record name N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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